molecular formula C11H12O2 B1293687 Cyclopropyl(4-methoxyphenyl)methanone CAS No. 7152-03-6

Cyclopropyl(4-methoxyphenyl)methanone

Cat. No. B1293687
CAS RN: 7152-03-6
M. Wt: 176.21 g/mol
InChI Key: YKZSVEVTRUSPOQ-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methoxyphenyl)methanone is a chemical compound that has been the subject of various studies due to its potential biological activities. Research has focused on synthesizing different derivatives of this compound and evaluating their anti-mycobacterial, antimalarial, anticancer, and antitubercular properties. These studies have led to the development of efficient synthesis methods and the discovery of compounds with significant biological activity.

Synthesis Analysis

The synthesis of cyclopropyl(4-methoxyphenyl)methanone derivatives has been achieved through various methods. One approach involves the one-pot synthesis of phenyl cyclopropyl methanones using aryl alcohols and 4'-fluoro-4-chloro-butyrophenone in the presence of NaH/TBAB in THF/DMF . Another method includes the in situ cyclopropanation technique to create resin-bound cyclopropyl phenyl methanones, which serve as combinatorial scaffolds for generating structurally diverse compounds . Additionally, alkylaminoaryl phenyl cyclopropyl methanones have been synthesized from 4-fluorochalcones through cyclopropanation followed by nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of cyclopropyl(4-methoxyphenyl)methanone derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectroscopy. X-ray diffraction studies have been conducted to determine the crystal structures of related compounds, revealing details such as space group, cell parameters, and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The synthesized cyclopropyl(4-methoxyphenyl)methanone derivatives have been further modified through chemical reactions to enhance their biological activities. For instance, some methanones were reduced to their respective alcohols or methylenes . These modifications have been crucial in optimizing the compounds for better antitubercular and antimalarial activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl(4-methoxyphenyl)methanone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular hydrogen bonds observed in the crystal structures contribute to the stability of the crystal lattice . The UV absorption properties of these compounds have also been studied, showing strong ultraviolet absorption between 240-360 nm, which could be relevant for their biological activity .

Scientific Research Applications

Anticancer Potential

Cyclopropyl(4-methoxyphenyl)methanone and its derivatives have shown promise in anticancer research. For instance, a study by Magalhães et al. (2013) revealed that (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a related compound, inhibits tubulin polymerization and induces apoptosis in human leukemia cells, suggesting potential as an anticancer agent (Magalhães et al., 2013).

Combinatorial Chemistry

The compound has been utilized in combinatorial chemistry. Grover et al. (2004) developed a high-yielding method for synthesizing cyclopropyl phenyl methanones bound to resins, serving as scaffolds for creating diverse alicyclic compounds (Grover et al., 2004).

Antitubercular Activity

Studies have also explored the antitubercular properties of cyclopropyl(4-methoxyphenyl)methanone derivatives. Bisht et al. (2010) synthesized a series of these compounds, demonstrating significant antitubercular activity against Mycobacterium tuberculosis, with one compound showing high effectiveness against multidrug-resistant strains (Bisht et al., 2010).

Role in Organic Synthesis

Its role in organic synthesis has been demonstrated in various studies. For instance, Chaudhary et al. (2021) synthesized a new series of cyclopropyl methane oxime derivatives, which showed significant antibacterial activity, highlighting the compound's versatility in synthesis (Chaudhary et al., 2021).

Safety And Hazards

Cyclopropyl(4-methoxyphenyl)methanone is harmful if swallowed . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter should be used when handling this compound . It should not be allowed to enter drains .

properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZSVEVTRUSPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064576
Record name Methanone, cyclopropyl(4-methoxyphenyl)-
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclopropyl(4-methoxyphenyl)methanone

CAS RN

7152-03-6
Record name Cyclopropyl(4-methoxyphenyl)methanone
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Record name p-Anisoylcyclopropane
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Record name Cyclopropyl(4-methoxyphenyl)methanone
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Record name Methanone, cyclopropyl(4-methoxyphenyl)-
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Record name Methanone, cyclopropyl(4-methoxyphenyl)-
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Record name Cyclopropyl 4-methoxyphenyl ketone
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Record name P-ANISOYLCYCLOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
WJ Kinart, CM Kinart, M Kozak, A Kinart… - … Chemistry & High …, 2009 - ingentaconnect.com
The synthesis and physical properties of dibutyltin (S)-camphorsulfonyl hydride (1) and dibutyltin (R)- camphorsulfonyl hydride (2), and diphenyltin (S)-camphorsulfonyl hydride (3) as …
Number of citations: 4 www.ingentaconnect.com
AP Chaudhary, AK Shukla, P Kant - Computational Biology and Chemistry, 2021 - Elsevier
A series of new 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives 2(a–k) were synthesized and fully characterized by FT-IR, 1H-NMR, 13C-NMR and Mass spectrometry …
Number of citations: 4 www.sciencedirect.com
WJ Kinart, CM Kinart, M Sendecki - Current Organocatalysis, 2015 - ingentaconnect.com
The catalytic influence of inorganic salts, polarity of solvent and addition of chosen additivities on free radical reactions of tin hydrides has been reviewed. There have been collected …
Number of citations: 3 www.ingentaconnect.com
JA Miller, JW Dankwardt - Tetrahedron letters, 2003 - Elsevier
The nickel catalyzed cross-coupling of alkyl and alkenyl Grignard reagents with aryl nitrile derivatives affords good yields of the corresponding aryl alkanes or aryl alkenes via activation …
Number of citations: 124 www.sciencedirect.com
AG Amador - 2017 - search.proquest.com
A defining characteristic of research in the Yoon laboratory is a focus on the formation and utilization of high-energy reactive intermediates to accomplish difficult transformations. Recent …
Number of citations: 2 search.proquest.com
T Rahn, F Bendrath, M Hein, W Baumann… - Organic & …, 2011 - pubs.rsc.org
Bis-cyclopropanated 1,3,5-tricarbonyl compounds were prepared by a sequence of Claisen condensations and cyclopropanations. The optimization of the conditions proved to be very …
Number of citations: 12 pubs.rsc.org
N Cui, T Lin, YE Wang, J Wu, Y Han, X Xu, F Xue… - Organic …, 2022 - ACS Publications
A nickel-catalyzed reductive cross-coupling reaction of aryl cyclopropyl ketones with easily accessible unactivated alkyl bromides to access aryl alkyl ketones has been developed. This …
Number of citations: 5 pubs.acs.org
H Raunio, RO Juvonen, A Poso… - Drug Metabolism …, 2016 - ingentaconnect.com
Background: Tobacco smoking is a leading cause of preventable disease and death globally. Nicotine is the main addictive component in tobacco. Nicotine is eliminated from the body …
Number of citations: 4 www.ingentaconnect.com
JA Miller, JW Dankwardt, JM Penney - Synthesis, 2003 - thieme-connect.com
Aryl nitriles have been found to participate in cross-coupling and amination reactions via nickel-catalyzed activation of the C-CN bond. With the development of these synthetically useful …
Number of citations: 85 www.thieme-connect.com
AA Fadeev, AO Chagarovskiy, AS Makarov, II Levina… - Molecules, 2020 - mdpi.com
A simple general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family, has been developed. This method, …
Number of citations: 3 www.mdpi.com

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